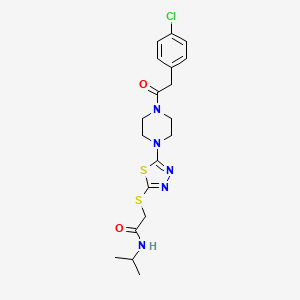
2-Methoxy-1,3-benzothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxybenzo[d]thiazol-5-amine” is a chemical compound . It has a molecular weight of 180.23 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The linear formula of “2-Methoxybenzo[d]thiazol-5-amine” is C8H8N2OS . More detailed structural analysis would require specific spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectral data .
Physical and Chemical Properties Analysis
“2-Methoxybenzo[d]thiazol-5-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Studies have demonstrated the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which include derivatives structurally related to 2-Methoxybenzo[d]thiazol-5-amine. These compounds exhibit significant biological activities, such as DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. For instance, certain compounds have shown cytotoxicity on cancer cell lines, highlighting their potential in cancer therapy (Gür et al., 2020).
Novel Anticancer Agents
Derivatives like 4-substituted methoxybenzoyl-aryl-thiazoles have been discovered as novel anticancer agents through structural modifications. These agents demonstrate improved antiproliferative activity against melanoma and prostate cancer cells, indicating their potential as therapeutic agents. Preliminary studies suggest these compounds inhibit cancer cell growth by disrupting tubulin polymerization (Lu et al., 2009).
Urease Enzyme Inhibition and Nitric Oxide Scavenging
Another area of interest is the synthesis of benzothiazole derivatives with potent urease enzyme inhibition and nitric oxide scavenging activities. These activities are crucial for developing treatments for conditions like Helicobacter pylori infections and inflammation-related diseases. For example, specific synthesized compounds have shown significant urease inhibition and nitric oxide scavenging, highlighting their potential pharmacological applications (Gull et al., 2013).
Cell Cycle Regulation and Apoptosis in Cancer Treatment
Isoxazole derivatives of 2-Methoxybenzo[d]thiazol-5-amine have been evaluated for their cytotoxicity against various cancer cell lines. Compounds in this category can induce cell cycle arrest and apoptosis in cancer cells, mainly through the activation of p53 via mitochondrial-dependent pathways. This mechanism suggests a promising avenue for cancer therapy, especially in treatments aimed at regulating cell proliferation and inducing programmed cell death in cancerous cells (Kumbhare et al., 2014).
Metal Chelation and Antimicrobial Activities
Aminothiazole-linked metal chelates have been synthesized and analyzed for their potential in antimicrobial applications. These compounds show significant activity against various bacterial and fungal species, alongside antioxidant activity. Such findings underscore the versatility of 2-Methoxybenzo[d]thiazol-5-amine derivatives in developing new antimicrobial agents, potentially offering a novel approach to combating resistant microbial strains (Noreen & Sumrra, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
The future directions for “2-Methoxybenzo[d]thiazol-5-amine” could involve further exploration of its potential applications in various fields. For instance, its derivatives could be synthesized and evaluated for their biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, could be conducted.
Mechanism of Action
Target of Action
Studies on similar aminothiazole compounds suggest that they may have antimicrobial and antioxidant activity . These compounds have shown strong action against microbial species such as Micrococcus luteus and Escherichia coli .
Mode of Action
It’s known that similar aminothiazole compounds can chelate with bivalent metal ions (cobalt, nickel, copper, and zinc) in a 1:2 (m:l) ratio . This chelation phenomenon may enhance their bioactive nature .
Biochemical Pathways
Similar aminothiazole compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may interact with biochemical pathways related to these functions.
Result of Action
Similar aminothiazole compounds have shown antimicrobial and antioxidant activities . They have demonstrated strong action against various microbial species and exhibited significant antioxidant activity .
Action Environment
It’s known that the bioactive nature of similar aminothiazole compounds can be enhanced by chelation with bivalent metal ions , suggesting that the presence of these ions in the environment could potentially influence the compound’s action.
Properties
IUPAC Name |
2-methoxy-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNKBYETPITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide](/img/structure/B2943355.png)
![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)


![Tert-butyl (3aR,7aS)-5-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2943362.png)


![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2943372.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)
